1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one
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Overview
Description
1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one typically involves the bromination of 2-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group and the carbonyl group in the propan-2-one moiety also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybenzene: Similar structure but lacks the propan-2-one moiety.
2-Bromo-4-methoxyacetophenone: Similar structure but with different substitution patterns on the phenyl ring.
3-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the propan-2-one moiety.
Uniqueness
1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one is unique due to the presence of both the bromomethyl and methoxy groups on the phenyl ring, along with the propan-2-one moiety. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-8(13)6-9-4-3-5-10(7-12)11(9)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
NKLIFRHILCRQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CBr)OC |
Origin of Product |
United States |
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